molecular formula C9H13ClN4 B190099 1-(6-Chloropyridazin-3-yl)piperidin-4-amine CAS No. 100241-10-9

1-(6-Chloropyridazin-3-yl)piperidin-4-amine

Cat. No. B190099
M. Wt: 212.68 g/mol
InChI Key: GKPCMZDULZMSTC-UHFFFAOYSA-N
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Description

“1-(6-Chloropyridazin-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C9H13ClN4 . It has a molecular weight of 212.68 g/mol . The IUPAC name for this compound is 1-(6-chloropyridazin-3-yl)piperidin-4-amine .


Molecular Structure Analysis

The compound has a complex structure that includes a piperidine ring attached to a pyridazine ring via a nitrogen atom . The pyridazine ring also has a chlorine atom attached to it . The InChI string for this compound is InChI=1S/C9H13ClN4/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14/h1-2,7H,3-6,11H2 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 55 Ų and a complexity of 182 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 212.0828741 g/mol .

Scientific Research Applications

Piperidine derivatives, including those with a pyridazin-3-yl group, are utilized in various scientific fields . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Sciences
    • Summary of Application : Piperidine derivatives are used in drug discovery and the synthesis of novel compounds. They show a wide variety of biological activities and are utilized in different therapeutic applications .
    • Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
    • Results or Outcomes : Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPCMZDULZMSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423508
Record name 1-(6-chloropyridazin-3-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)piperidin-4-amine

CAS RN

100241-10-9
Record name 1-(6-chloropyridazin-3-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6 parts of ethyl [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]carbamate and 60 parts of concentrate hydrochloric acid was stirred and refluxed for 24 hours. The reaction mixture was evaporated. Water was added and the whole was treated with concentrate ammonium hydroxide. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated, yielding 3.8 parts (82%) of 1-(6-chloro-3-pyridazinyl)-4-piperidinamine: mp. 260° C. (dec.) (compound 225).
Name
ethyl [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]carbamate
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Synthesis routes and methods II

Procedure details

[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (0.59 g 1.89 mmol) was dissolved in THF:MeOH 2:1 (45 ml) and HCl in 1,4-dioxan (4M, 3.8 ml, 7.56 mmol) was added. The reaction was stirred at rt for 3 h and then at 60° C. for 2 h. The solvent was evaporated to yield the title compound (0.49 g, 100%) as the hydrochloric salt. 1H-NMR (CD3OD, 500 MHz): δ 8.10 (d, 1H), 7.92 (d, 1H), 4.41-4.35 (m 2H), 3.67-3.57 (m, 1H), 3.55-3.46 (m, 2H), 2.32-2.24 (m, 2H), 1.96-1.83 (m, 2H).
Quantity
0.59 g
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reactant
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THF MeOH
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45 mL
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solvent
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3.8 mL
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reactant
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Yield
100%

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